molecular formula C11H23N3O B3058220 2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol CAS No. 884497-64-7

2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol

Cat. No.: B3058220
CAS No.: 884497-64-7
M. Wt: 213.32 g/mol
InChI Key: YNGKKJBRHMCKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of both piperidine and piperazine rings in its structure, which are connected by an ethanol group

Scientific Research Applications

2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

In the context of bioactive compounds, this refers to how the compound interacts with biological systems. It could involve binding to specific receptors, inhibition of certain enzymes, or modulation of physiological processes .

Safety and Hazards

This involves understanding the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often referred to for this information .

Future Directions

This could involve potential applications, ongoing research, and areas where further study is needed. It could also include potential improvements in synthesis methods or discovery of new reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol typically involves the reaction of piperazine with piperidine derivatives under controlled conditions. One common method includes the use of 1-(2-hydroxyethyl)piperazine as a starting material, which is then reacted with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of high-pressure reactors and automated systems ensures consistent quality and high yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyethyl)piperidine
  • 1-(2-Hydroxyethyl)piperazine
  • 2-Piperidinemethanol
  • 4-Piperidinemethanol

Uniqueness

Compared to these similar compounds, 2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol is unique due to the presence of both piperidine and piperazine rings in its structure. This dual-ring system imparts distinct chemical properties and enhances its potential for diverse applications in various fields of research .

Properties

IUPAC Name

2-(4-piperidin-4-ylpiperazin-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c15-10-9-13-5-7-14(8-6-13)11-1-3-12-4-2-11/h11-12,15H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGKKJBRHMCKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397033
Record name 2-(4-piperidin-4-ylpiperazin-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884497-64-7
Record name 4-(4-Piperidinyl)-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884497-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-piperidin-4-ylpiperazin-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol
Reactant of Route 3
Reactant of Route 3
2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol
Reactant of Route 4
Reactant of Route 4
2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol
Reactant of Route 5
Reactant of Route 5
2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol
Reactant of Route 6
Reactant of Route 6
2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.